molecular formula C15H18O3 B1454565 2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 1498455-82-5

2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1454565
CAS No.: 1498455-82-5
M. Wt: 246.3 g/mol
InChI Key: KQPOLNFFGRIHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic framework, which is known to influence its biological interactions. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, it has shown potential in inhibiting growth in MDA-MB-231 breast cancer cells.
  • Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines, though specific mechanisms remain to be fully elucidated.
  • Neuroprotective Properties : There is emerging evidence that spirocyclic compounds can exhibit neuroprotective effects, potentially making this compound a candidate for further research in neurodegenerative diseases.

The exact mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

  • The spirocyclic structure may facilitate interactions with specific biological targets such as enzymes or receptors involved in cancer proliferation and inflammation.
  • The methoxy group might play a role in enhancing binding affinity to these targets.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the spirocyclic family, providing insights into potential applications:

  • Cytotoxicity Studies : Research conducted by Lee et al. (2021) demonstrated that related spirocyclic compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxic potential .
  • Inflammation Modulation : A study by Wang et al. (2020) reported that similar compounds reduced levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for their anti-inflammatory effects .
  • Neuroprotective Assays : In vivo studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress-induced damage, highlighting their potential for treating neurodegenerative conditions .

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AnticancerCytotoxicity against MDA-MB-231
Anti-inflammatoryInhibition of TNF-alpha and IL-6
NeuroprotectiveProtection against oxidative stress

Q & A

Q. Basic: What are the optimal synthetic routes for 2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid?

Answer:
The synthesis typically involves multi-step strategies leveraging the symmetry of the spiro[3.3]heptane core. A common approach includes:

  • Step 1: Formation of the spiro[3.3]heptane backbone via cyclization reactions, often using ester or carboxylic acid derivatives as intermediates. For example, Corey et al. demonstrated the use of LiAlH₄ reduction of spiro[3.3]heptane-2-carboxylic acid esters to introduce amine groups, which can be adapted for methoxyphenyl substitution .
  • Step 2: Introduction of the 4-methoxyphenyl group via Friedel-Crafts alkylation or Suzuki coupling, depending on the reactivity of the intermediate.
  • Step 3: Hydrolysis of ester-protected carboxylic acid groups (e.g., methyl or tert-butyl esters) under acidic or basic conditions. Evidence from hydrolysis of 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid methyl ester achieved 87% yield using aqueous HCl .

Key Considerations:

  • Symmetry-driven retrosynthetic planning reduces synthetic complexity .
  • Protecting groups (e.g., Boc, tert-butyl esters) enhance regioselectivity during functionalization .

Q. Basic: How is structural characterization of this compound performed?

Answer:
Characterization relies on:

  • X-ray crystallography: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, enabling precise determination of spirocyclic geometry and substituent orientation .
  • NMR spectroscopy: ¹H/¹³C NMR resolves methoxyphenyl proton environments and spirocyclic ring conformations. For example, spiro[3.3]heptane derivatives exhibit distinct splitting patterns due to restricted rotation .
  • Mass spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Q. Advanced: What strategies address regioselective functionalization challenges in the spiro[3.3]heptane core?

Answer:
Regioselectivity is complicated by the symmetry and steric hindrance of the spiro system. Effective strategies include:

  • Directing groups: Temporarily introducing electron-withdrawing groups (e.g., carbonyls) to guide electrophilic substitution. For instance, carboxylate groups can direct lithiation or halogenation .
  • Steric control: Bulky reagents or catalysts (e.g., Pd with phosphine ligands) favor reactions at less hindered positions. Evidence from 6-substituted analogs shows that steric effects dominate over electronic effects in nucleophilic attacks .
  • Computational modeling: DFT calculations predict reactive sites by analyzing charge distribution and transition states, reducing trial-and-error in synthesis .

Q. Advanced: How can discrepancies in reported pKa values for substituted spiro[3.3]heptane carboxylic acids be resolved?

Answer:
Discrepancies often arise from:

  • Measurement conditions: Solvent polarity (e.g., water vs. DMSO) and ionic strength significantly affect pKa. Standardizing conditions (e.g., IUPAC-recommended buffers) is critical .
  • Substituent effects: Electron-donating groups (e.g., methoxy) lower pKa by stabilizing the deprotonated form. Comparative studies on 6-substituted analogs show a linear correlation between substituent Hammett constants (σ) and pKa shifts .
  • Experimental validation: Re-measuring pKa via potentiometric titration or UV-Vis spectroscopy under controlled conditions resolves inconsistencies. For example, Liotta et al. validated pKa trends using high-purity samples .

Q. Advanced: What computational methods predict the conformational stability of this compound?

Answer:

  • Molecular mechanics (MMFF94): Models low-energy conformers by minimizing steric and torsional strain. Spiro[3.3]heptane derivatives favor chair-like conformations due to reduced ring strain .
  • Density Functional Theory (DFT): B3LYP/6-31G(d) calculations optimize geometry and analyze frontier molecular orbitals (FMOs) to predict reactivity. For example, methoxyphenyl substitution increases electron density at the carboxylate group .
  • Molecular dynamics (MD): Simulates solvent effects on conformation. Polar solvents (e.g., water) stabilize zwitterionic forms by solvating the carboxylate .

Q. Basic: What are the recommended storage and handling protocols?

Answer:

  • Storage: Store at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Derivatives like 6-(ethoxycarbonyl) analogs are stable at room temperature .
  • Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact, as similar spiro compounds exhibit toxicity (H313/H333 risk phrases) .

Q. Advanced: How are crystallographic data analyzed for polymorph identification?

Answer:

  • SHELXT/SHELXD: Solve crystal structures from X-ray diffraction data. The spiro[3.3]heptane core often crystallizes in orthorhombic or monoclinic systems with Z′ = 1 .
  • Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., H-bonding between carboxylate and methoxyphenyl groups) to differentiate polymorphs .
  • Powder XRD: Detects polymorphic impurities by comparing experimental vs. simulated patterns .

Q. Basic: What spectroscopic markers distinguish this compound from analogs?

Answer:

  • IR spectroscopy: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹). Methoxyphenyl C-O-C asymmetric stretch appears at ~1250 cm⁻¹ .
  • ¹³C NMR: Spiro carbons resonate at δ 35–45 ppm, while the methoxyphenyl quaternary carbon appears at δ 160–165 ppm .

Q. Advanced: What strategies mitigate byproduct formation during ester hydrolysis?

Answer:

  • Acid-catalyzed hydrolysis: Use HCl/H₂O at 0–5°C to minimize decarboxylation. For tert-butyl esters, TFA in DCM selectively cleaves without side reactions .
  • Enzymatic hydrolysis: Lipases (e.g., Candida antarctica) offer regioselectivity for chiral centers, reducing racemization .

Properties

IUPAC Name

2-(4-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-18-12-5-3-11(4-6-12)15(13(16)17)9-14(10-15)7-2-8-14/h3-6H,2,7-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPOLNFFGRIHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC3(C2)CCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid
2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid
2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid
2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid
2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid
2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.